4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrolidine ring
Preparation Methods
The synthesis of 4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole typically involves the reaction of 4-methoxypyrrolidine with azides under specific conditionsThis reaction is performed under mild conditions and provides high yields of the desired product .
Chemical Reactions Analysis
4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions: Typical reagents include copper catalysts for cycloaddition, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. This compound may also inhibit certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar compounds to 4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole include:
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole: This compound shares a similar pyrrolidine structure but differs in the heterocyclic ring.
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: This compound has a pyrazole ring instead of a triazole ring and is used in anti-inflammatory research.
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
4-(4-methoxypyrrolidin-3-yl)-2H-triazole |
InChI |
InChI=1S/C7H12N4O/c1-12-7-4-8-2-5(7)6-3-9-11-10-6/h3,5,7-8H,2,4H2,1H3,(H,9,10,11) |
InChI Key |
GCICREJUOSGACW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCC1C2=NNN=C2 |
Origin of Product |
United States |
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